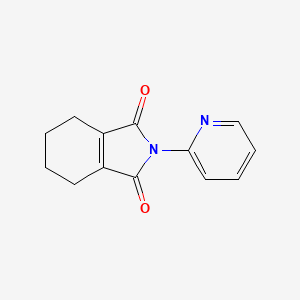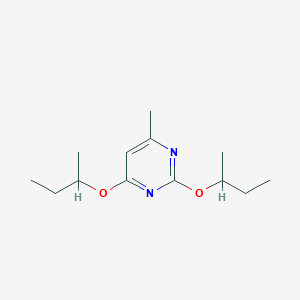
2,4-di-sec-Butoxy-6-methyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-di-sec-Butoxy-6-methyl-pyrimidine is an organic compound with the molecular formula C13H22N2O2 It is a derivative of pyrimidine, characterized by the presence of two sec-butoxy groups at positions 2 and 4, and a methyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di-sec-Butoxy-6-methyl-pyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with sec-butoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-di-sec-Butoxy-6-methyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The sec-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-di-sec-Butoxy-6-methyl-pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-di-sec-Butoxy-6-methyl-pyrimidine involves its interaction with specific molecular targets. The sec-butoxy groups enhance its lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,4-di-tert-Butoxy-6-methyl-pyrimidine: Similar structure but with tert-butoxy groups instead of sec-butoxy groups.
2,4-di-methoxy-6-methyl-pyrimidine: Contains methoxy groups instead of sec-butoxy groups.
2,4-di-ethoxy-6-methyl-pyrimidine: Contains ethoxy groups instead of sec-butoxy groups.
Uniqueness: 2,4-di-sec-Butoxy-6-methyl-pyrimidine is unique due to the presence of sec-butoxy groups, which impart distinct steric and electronic properties compared to other alkoxy derivatives
Propiedades
Fórmula molecular |
C13H22N2O2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
2,4-di(butan-2-yloxy)-6-methylpyrimidine |
InChI |
InChI=1S/C13H22N2O2/c1-6-10(4)16-12-8-9(3)14-13(15-12)17-11(5)7-2/h8,10-11H,6-7H2,1-5H3 |
Clave InChI |
REXYFHHXRIRXKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=NC(=NC(=C1)C)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


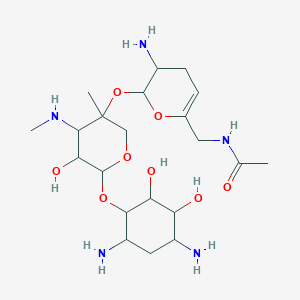
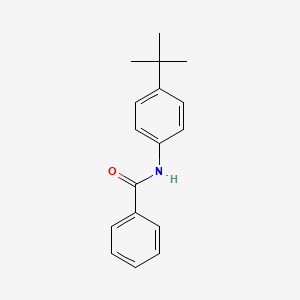
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)



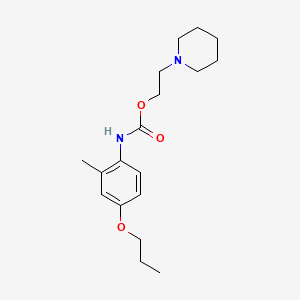

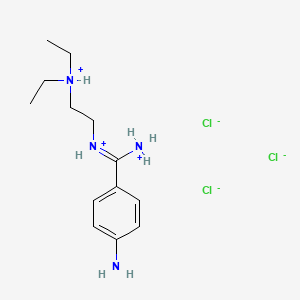
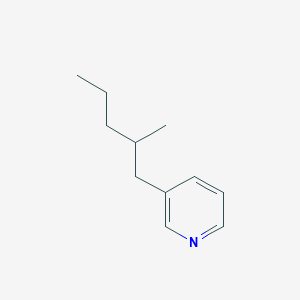

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
